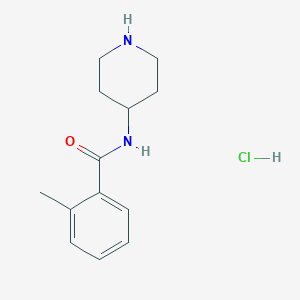
(3-amino-5-fluoro-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-5-fluoro-2-methylphenyl)methanol, also known as 3-amino-5-fluoromethylphenol or 5-fluoro-2-methyl-3-aminophenol, is a synthetic compound derived from the reaction of 5-fluoro-2-methylphenol with ammonia. It is a white crystalline solid with a melting point of 173-174°C. The compound has a variety of applications in scientific research, including as a reagent for the synthesis of other compounds and as an inhibitor of enzymes.
Applications De Recherche Scientifique
((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol is used as a reagent in the synthesis of other compounds, such as 3-amino-2-fluorobenzoic acid and (3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenol. It is also used as an inhibitor of enzymes, such as phosphodiesterase 4 and monoamine oxidase. In addition, it has been used as a ligand in the synthesis of heterocyclic compounds.
Mécanisme D'action
((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction and thus inhibits its activity. It has been shown to have a competitive inhibition of phosphodiesterase 4, meaning that it binds to the active site of the enzyme and competes with the substrate for binding.
Biochemical and Physiological Effects
((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). In addition, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol in laboratory experiments is its low cost and availability. It is a relatively inexpensive reagent and is widely available from chemical suppliers. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be degraded by light and heat. In addition, it is not soluble in organic solvents and must be used in aqueous solutions.
Orientations Futures
Given the wide range of potential applications of ((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol, there are a number of future directions for research. These include further studies on its mechanism of action, its effects on other enzymes, and its use as a ligand in the synthesis of heterocyclic compounds. In addition, further studies could be conducted to investigate its potential therapeutic applications, such as its use as an inhibitor of enzymes involved in the breakdown of neurotransmitters. Finally, further studies could be conducted to investigate the potential toxic effects of this compound.
Méthodes De Synthèse
The synthesis of ((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol is a two-step process. In the first step, 5-fluoro-2-methylphenol is reacted with ammonia in an aqueous solution in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the intermediate compound (3-amino-5-fluoro-2-methylphenyl)methanoluoromethylphenol. In the second step, the intermediate compound is reacted with aqueous sulfuric acid to produce ((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol as the final product.
Propriétés
IUPAC Name |
(3-amino-5-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNLQUUYILMLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-fluoro-2-methylphenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)

![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)




methanone](/img/structure/B6600216.png)
![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)



![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)